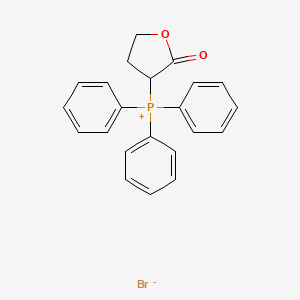
(2-Oxooxolan-3-yl)(triphenyl)phosphanium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Oxooxolan-3-yl)(triphenyl)phosphanium bromide is a useful research compound. Its molecular formula is C22H20BrO2P and its molecular weight is 427.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Reaction of Triphenylphosphine with Bromine: Triphenylphosphine is reacted with bromine to form triphenylphosphonium bromide.
Reaction with 1,3-Propanediol: The triphenylphosphonium bromide is then reacted with 1,3-propanediol under appropriate conditions to form (2-Oxooxolan-3-yl)(triphenyl)phosphanium bromide.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically purified by recrystallization from dichloromethane and diethyl ether .
Análisis De Reacciones Químicas
Types of Reactions
(2-Oxooxolan-3-yl)(triphenyl)phosphanium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: It can also undergo reduction reactions.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or other reduced forms .
Aplicaciones Científicas De Investigación
(2-Oxooxolan-3-yl)(triphenyl)phosphanium bromide has several applications in scientific research, including :
Chemistry: It is used as a reagent in Wittig olefination reactions, which are important for the synthesis of alkenes.
Biology: The compound is used in the preparation of fluorescent probes for the specific detection of cysteine over homocysteine and glutathione.
Medicine: It is involved in the synthesis of antitumor agents and inhibitors of calmodulin kinase II.
Industry: The compound is used in the regio-selective preparation of indole derivatives via rhodium-catalyzed domino hydroformylation/indolization.
Mecanismo De Acción
The mechanism of action of (2-Oxooxolan-3-yl)(triphenyl)phosphanium bromide involves its role as a reagent in various chemical reactions. In Wittig olefination, for example, the compound reacts with aldehydes or ketones to form alkenes. The triphenylphosphanium group acts as a leaving group, facilitating the formation of the desired product .
Comparación Con Compuestos Similares
Similar Compounds
(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide: This compound is similar in structure and function, used in similar types of reactions.
(Triphenylphosphoranylidene)acetaldehyde: Another related compound used in Wittig reactions.
Uniqueness
(2-Oxooxolan-3-yl)(triphenyl)phosphanium bromide is unique due to its specific structure, which includes the oxooxolan ring. This structure imparts unique reactivity and selectivity in various chemical reactions, making it valuable in both research and industrial applications .
Propiedades
Número CAS |
28228-78-6 |
|---|---|
Fórmula molecular |
C22H20BrO2P |
Peso molecular |
427.3 g/mol |
Nombre IUPAC |
(2-oxooxolan-3-yl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C22H20O2P.BrH/c23-22-21(16-17-24-22)25(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15,21H,16-17H2;1H/q+1;/p-1 |
Clave InChI |
WZTZEEHOSLBCER-UHFFFAOYSA-M |
SMILES canónico |
C1COC(=O)C1[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















